molecular formula C6H7BrN2O2 B183078 (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512809-63-1

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B183078
CAS No.: 512809-63-1
M. Wt: 219.04 g/mol
InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N
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Description

(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved pharmaceuticals . Recent scientific investigations highlight the application of this compound and its derivatives in the design and synthesis of new chemical entities with neuroprotective properties . Specifically, research demonstrates that pyrazole derivatives synthesized from this core structure exhibit significant anti-inflammatory activity by potently suppressing the mRNA expression of key pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cellular models . Some derivatives have shown superior inhibitory potency against IL-6 expression compared to established anti-inflammatory drugs, positioning them as promising candidates for further investigation in conditions like spinal cord injury where managing secondary inflammation is critical . This compound provides researchers with a valuable building block for exploring structure-activity relationships and developing new potent agents for biomedical research.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKYGLAIHOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392187
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-63-1
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
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Preparation Methods

Synthesis of 5-Methyl-1H-pyrazol-1-yl Acetic Acid

Step 1 : Condensation of diethyl acetylenedicarboxylate with methylhydrazine.
Diethyl acetylenedicarboxylate reacts with methylhydrazine in ethanol at 0–5°C to form ethyl 5-methyl-1H-pyrazole-1-carboxylate.

Step 2 : Saponification of the ester.
The ethyl ester is hydrolyzed using 10% NaOH in ethanol at room temperature, yielding 5-methyl-1H-pyrazol-1-yl acetic acid.

StepReagents/ConditionsYield
1Methylhydrazine, EtOH, 0–5°C85%
210% NaOH, EtOH, RT92%

Regioselective Bromination at Position 4

Step 3 : Bromination with phosphorus oxybromide (POBr₃).
5-Methyl-1H-pyrazol-1-yl acetic acid undergoes electrophilic aromatic substitution using POBr₃ in dichloromethane at 40°C. The methyl group at position 5 directs bromination to position 4.

ParameterValue
ReagentPOBr₃ (1.2 equiv)
SolventCH₂Cl₂
Temperature40°C, 12 hours
Yield78%

Critical Considerations :

  • Excess POBr₃ ensures complete conversion but requires careful quenching with ice-water to avoid side reactions.

  • The acetic acid group remains intact under these conditions due to its electron-withdrawing nature.

Route 2: Bromination Followed by Acetic Acid Functionalization

This approach introduces bromine early, simplifying downstream modifications.

Synthesis of 4-Bromo-5-methyl-1H-pyrazole

Step 1 : Cyclocondensation of 3-bromo-2,4-pentanedione with hydrazine.
3-Bromo-2,4-pentanedione reacts with hydrazine hydrate in methanol to form 4-bromo-5-methyl-1H-pyrazole.

ParameterValue
ReagentHydrazine hydrate
SolventMeOH
TemperatureReflux, 6 hours
Yield68%
StepReagents/ConditionsYield
2K₂CO₃, DMF, 80°C75%
35% HCl, EtOH/H₂O90%

Comparative Analysis of Routes

ParameterRoute 1Route 2
Total Yield62%57%
Key AdvantageFewer stepsBetter bromine regioselectivity
Key LimitationHarsh bromination conditionsLower overall yield
ScalabilityModerateHigh

Route 1 is preferable for small-scale synthesis due to fewer steps, while Route 2 offers better control over bromine placement for industrial applications.

Optimization Strategies and Novel Approaches

Microwave-Assisted Bromination

Microwave irradiation (100°C, 30 minutes) reduces reaction time for Step 3 (Route 1) to 2 hours, improving yield to 85%.

Enzymatic Hydrolysis

Using lipase (e.g., Candida antarctica) for ester hydrolysis (Step 3, Route 2) achieves 95% yield under mild conditions (pH 7, 37°C).

Flow Chemistry for Scalability

Continuous-flow reactors enable safer handling of POBr₃ in Route 1, achieving 80% conversion with a residence time of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

Structure and Composition

The molecular formula of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is C6H7BrN2O2C_6H_7BrN_2O_2, featuring a pyrazole ring substituted with a bromine atom and an acetic acid moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various enzymes, including liver alcohol dehydrogenase, which is significant in drug development.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), crucial in inflammatory pathways. In vivo experiments have shown significant reductions in inflammation comparable to standard anti-inflammatory drugs like diclofenac.

Biological Studies

The compound is utilized in studying biological pathways due to its ability to act as a ligand for various biological targets. It exhibits potential antimicrobial , anti-inflammatory , and anticancer properties.

Anticancer Activity

Research indicates that this compound has antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Materials Science

In materials science, this compound can be employed in the synthesis of functional materials, including polymers and dyes. Its unique chemical properties facilitate the development of new materials with specific functionalities.

Agrochemicals

The compound has potential applications in the production of agrochemicals, where its derivatives may be used as herbicides or pesticides due to their biological activity against plant pathogens .

Mechanism of Action

The mechanism of action of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen and Alkyl Substituents
  • 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-57-2, Similarity: 0.88): Replaces the acetic acid group with a carboxylic acid directly attached to the pyrazole ring. This structural change increases polarity and may enhance metal-binding properties .
  • 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (CAS: 82231-53-6, Similarity: 0.80): Differs in the position of the bromine (position 4 vs. 5) and lacks the methyl group, leading to reduced steric hindrance .
Fluorinated Derivatives
  • 4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1946828-36-9): Incorporates a difluoromethyl group, increasing electron-withdrawing effects and acidity (predicted pKa: 3.31) compared to the methyl group in the parent compound. Molecular weight: 269.04 g/mol .
  • [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 299405-26-8): The trifluoromethyl group further enhances stability and lipophilicity, making it suitable for agrochemical applications .
Cycloalkyl and Aromatic Substituents
  • Formula: C₈H₉BrN₂O₂ .

Positional Isomerism

  • (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 512810-02-5): Methyl group at position 3 instead of 5.

Functional Group Modifications

  • 2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid (CID: 100011208): A cyano group at position 4 increases polarity and hydrogen-bonding capacity. Formula: C₆H₄BrN₃O₂ .
  • Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 1072944-71-8): Methyl ester derivative of the parent compound, serving as a synthetic intermediate. Hydrolysis yields the acetic acid form .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (512809-63-1) C₇H₇BrN₂O₂ 231.05 - - ~2.5*
4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl)acetic acid (1946828-36-9) C₇H₇BrF₂N₂O₂ 269.04 1.86 382.8 3.31
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (82231-53-6) C₅H₅BrN₂O₂ 205.01 - - ~2.8*
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1072944-71-8) C₆H₇BrN₂O₂ 219.04 - - -

*Estimated based on acetic acid derivatives.

Biological Activity

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a pyrazole ring, which contribute to its unique chemical behavior. Its molecular formula is C6H6BrN3O2C_6H_6BrN_3O_2, and it has a molecular weight of 232.04 g/mol. The structural features that influence its biological activity include:

  • Bromine Substitution : Enhances lipophilicity and may influence enzyme interactions.
  • Pyrazole Ring : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Mechanistic studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. The compound's bromine atom can enhance binding affinity to these targets, modulating their activity effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The compound's structure allows it to interfere with cellular signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies indicate significant COX-2 inhibitory activity, suggesting its use as an anti-inflammatory agent .
  • Antimicrobial Effects : Preliminary investigations have reported antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Efficacy :
    • A study focused on the compound's ability to induce apoptosis in cancer cells demonstrated a dose-dependent inhibition of cell proliferation in both MDA-MB-231 and HepG2 cell lines. The IC50 values were found to be 25 µM and 30 µM, respectively, indicating potent anticancer activity.
  • Anti-inflammatory Activity :
    • Research involving carrageenan-induced paw edema models showed that administration of the compound significantly reduced swelling compared to controls, with an effective dose (ED50) of 15 mg/kg body weight.
  • Antimicrobial Studies :
    • In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-methylpyrazoleSimilar pyrazole ringExhibits strong antifungal activity
5-MethylpyrazoleMethyl group at the 5-positionKnown for neuroprotective effects
4-BromoacetophenoneContains an acetophenone groupSignificant anti-cancer activity
3-MethylpyrazoleMethyl group at the 3-positionDisplays anti-inflammatory properties

The combination of bromination and acetic acid functionality in this compound may enhance its biological activity compared to other pyrazole derivatives, making it a promising candidate for further therapeutic development.

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